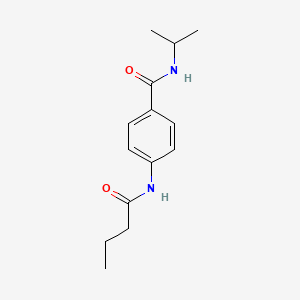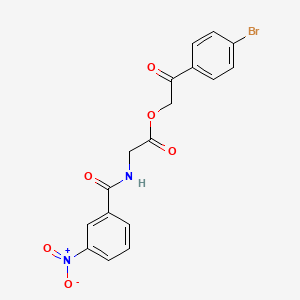
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide, also known as NTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTB is a synthetic compound that is synthesized through a multistep process involving the reaction of several chemicals.
Wirkmechanismus
The mechanism of action of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is not fully understood. However, studies have shown that 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide inhibits the growth of cancer cells and bacteria. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has antitumor and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide in lab experiments is its low toxicity. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to have low toxicity in both in vitro and in vivo studies. Another advantage of using 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is its stability. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is stable under various conditions, which makes it suitable for use in lab experiments. One of the limitations of using 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is its limited solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide. One direction is to investigate the potential use of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide as a plant growth regulator. Another direction is to investigate the potential use of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide as a catalyst for the degradation of pollutants. Additionally, future research can focus on the development of new 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide derivatives with improved solubility and efficacy. Furthermore, research can be conducted to investigate the mechanism of action of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide and its potential use in the treatment of various diseases.
In conclusion, 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to exhibit antitumor and antimicrobial activities and has potential applications in medicine, agriculture, and environmental science. Further research is needed to fully understand the mechanism of action of 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide and its potential use in various fields.
Synthesemethoden
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide is synthesized through a multistep process involving the reaction of several chemicals. The synthesis process begins with the reaction of 2,4,6-trioxotetrahydro-5(2H)-pyrimidine with hydrazine hydrate to form the intermediate compound, 2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazine. The intermediate compound is then reacted with 3-nitrobenzoyl chloride to form 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide.
Wissenschaftliche Forschungsanwendungen
3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been shown to exhibit antitumor and antimicrobial activities. In agriculture, 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been used as a plant growth regulator. In environmental science, 3-nitro-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)benzohydrazide has been used as a catalyst for the degradation of pollutants.
Eigenschaften
IUPAC Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O6/c17-8(5-2-1-3-6(4-5)16(21)22)15-14-7-9(18)12-11(20)13-10(7)19/h1-4H,(H3,12,13,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAHHEBBFJHVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=NC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)


![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)

![5-(3-bromobenzylidene)-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221755.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)